N-(2,3-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-8-7-9-15(13(12)2)20-19(24)18-14(3)23(22-21-18)16-10-5-6-11-17(16)25-4/h5-11H,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLKAMXIWFPIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1359104-91-8) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 431.5 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5O3 |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 1359104-91-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Neuroprotective Effects : In studies involving neurotoxicity models (e.g., Aβ-induced SH-SY5Y cells), the compound demonstrated significant neuroprotective properties. It inhibited the aggregation of amyloid-beta peptides and reduced reactive oxygen species (ROS) generation .
- Anti-inflammatory Activity : The compound exhibited anti-inflammatory effects by blocking the NF-κB signaling pathway. This was evidenced by its ability to decrease nitric oxide (NO) production in cellular assays .
Biological Activity and Therapeutic Potential
Research has highlighted several areas where this compound shows promise:
- Anticancer Activity : Preliminary studies indicate that derivatives of triazole compounds can exhibit antiproliferative effects against various cancer cell lines. For instance, related compounds have shown effectiveness against leukemia cell lines comparable to doxorubicin .
- Cholinesterase Inhibition : Compounds within the triazole class have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) indicates that specific substitutions on the triazole ring enhance this inhibitory effect.
- ADME Properties : Computational studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles for these compounds, making them suitable candidates for drug development .
Case Studies
Several studies have documented the biological activity of triazole derivatives:
- Neuroprotective Study : In a study involving scopolamine-induced memory impairment in mice, administration of a similar triazole derivative resulted in significant improvements in cognitive function .
- Antiproliferative Study : A series of synthesized triazole compounds showed notable antiproliferative activity against multiple cancer cell lines. The most active compounds were further analyzed for their mechanisms of action using molecular docking studies .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₉H₂₀N₄O₂
- Molecular Weight : 336.395 g/mol
- Key Features :
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
Substituent Electronic Effects: The target compound’s 2-methoxyphenyl group introduces resonance electron withdrawal, which may enhance stability and polar interactions compared to alkyl-substituted analogs (e.g., 3l in ).
Steric and Conformational Effects :
- The 2,3-dimethylphenyl group on the amide nitrogen creates steric hindrance, which could limit rotational freedom and influence binding pocket accessibility. This contrasts with compounds like 47k , which feature a flexible 2-methoxyethyl group at R1 .
Biological Activity Implications: Compounds in (e.g., 3l, 3m) were synthesized as Wnt/β-catenin pathway inhibitors, suggesting that the triazole-carboxamide scaffold has relevance in metabolic regulation. The target compound’s methoxy and dimethyl groups may modulate potency or selectivity compared to these analogs .
Physicochemical Properties
Solubility :
- The methoxy group in the target compound improves water solubility compared to purely alkyl-substituted analogs (e.g., 3l). However, the 2,3-dimethylphenyl group increases lipophilicity, which may reduce bioavailability .
- Chlorinated analogs (e.g., E141-0655) exhibit higher molecular weights and logP values, further reducing solubility .
Metabolic Stability :
- Methoxy groups are generally resistant to oxidative metabolism, whereas methyl groups may undergo demethylation. This could render the target compound more stable than analogs with labile substituents .
Q & A
Q. Q1. What are the key synthetic pathways for synthesizing N-(2,3-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?
A1. The synthesis typically involves:
Condensation reactions : Aryl isocyanides and substituted anilines are condensed under basic conditions (e.g., K₂CO₃ in DMF) to form carboximidoyl chloride intermediates .
Cyclization : Sodium azide or copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to construct the triazole core .
Functionalization : Methoxy and methyl groups are introduced via nucleophilic substitution or palladium-catalyzed coupling.
Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C), High-Resolution Mass Spectrometry (HRMS), and Thin-Layer Chromatography (TLC) are critical for verifying purity and structure .
Q. Q2. How is the molecular structure of this triazole derivative validated?
A2. Structural validation relies on:
- Single-crystal X-ray diffraction (SCXRD) : SHELXL refinement (via SHELX software) resolves bond lengths, angles, and torsion angles, confirming substituent orientation .
- Computational chemistry : Density Functional Theory (DFT) calculations align with experimental data (e.g., bond lengths within ±0.02 Å) .
Example structural data :
| Parameter | Value (Experimental) | DFT-Predicted | Source |
|---|---|---|---|
| C-N bond length | 1.34 Å | 1.33 Å | |
| Dihedral angle | 12.5° | 13.1° |
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in bioactivity data for structurally similar triazole derivatives?
A3. Contradictions often arise from:
- Solubility variations : Low aqueous solubility (e.g., <0.1 mg/mL) may reduce bioavailability, leading to false-negative results in cell-based assays .
- Experimental design : Use standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations ≤1%) to minimize artifacts .
Methodology :
Comparative SAR analysis : Correlate substituent effects (e.g., electron-withdrawing vs. donating groups) with IC₅₀ values across analogs .
Metabolic stability assays : Liver microsome studies identify degradation pathways that may mask activity .
Q. Q4. What advanced techniques are recommended for studying this compound’s interaction with biological targets?
A4. Key approaches include:
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to enzymes like cytochrome P450 or kinases .
- Molecular Dynamics (MD) simulations : Predicts binding modes and residence times (e.g., >100 ns trajectories) .
- Cryo-EM : Resolves ternary complexes (e.g., compound-enzyme-cofactor) at near-atomic resolution .
Example SPR data :
| Target | KD (nM) | Residence Time (s) | Source |
|---|---|---|---|
| EGFR kinase | 45 ± 3 | 120 ± 10 | |
| CYP3A4 | >1000 | N/A |
Q. Q5. How can crystallographic refinement improve mechanistic understanding of this compound?
A5. SHELXL (via WinGX suite) refines anisotropic displacement parameters (ADPs) to:
Identify disorder : Resolve overlapping electron density (e.g., methoxy group rotamers) .
Validate hydrogen bonding : O–H···N interactions (2.8–3.2 Å) stabilize ligand-receptor complexes .
Workflow :
Q. Q6. What strategies mitigate low solubility in in vivo studies?
A6. Strategies include:
- Co-solvent systems : PEG-400/water mixtures enhance solubility (e.g., 5 mg/mL vs. 0.2 mg/mL in water) .
- Prodrug design : Phosphate ester derivatives improve bioavailability (e.g., 3-fold increase in AUC) .
Analytical validation : Dynamic Light Scattering (DLS) confirms nanoparticle formulation stability (PDI <0.2) .
Methodological Best Practices
Q. Q7. How should researchers design dose-response experiments to account for metabolic interference?
A7. Protocol:
Pre-incubation : Treat liver microsomes with test compound (1–100 µM) for 30 min .
LC-MS/MS monitoring : Quantify parent compound and metabolites (e.g., demethylated derivatives) .
CYP inhibition assays : Use fluorogenic substrates (e.g., Vivid® kits) to identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
